(arg8,des-Gly-NH29)-vasopressin
Overview
Description
Argipressin, des-glynh2(9)-, can effect on aggregation of blood platelets.
Scientific Research Applications
Binding Properties : Desmopressin, a synthetic analog of vasopressin with changes in its structure including the removal of the N-terminal α-amino group and replacement of L-arginine with D-arginine at position 8, shows differential binding to neurophysin-II. The change in Arg8 significantly affects its binding, as demonstrated by 1H-NMR spectroscopy and two-dimensional 1H nuclear magnetic resonance-transferred nuclear Overhauser effect techniques (Wang, Breslow, & Sykes, 1996).
Biological Activity in Cultured Cells : Biotinyl analogues of [Arg8]vasopressin, synthesized with modifications, retained high binding affinities for V2-receptors in renal epithelial cells and V1-receptors in rat liver membranes. These analogues stimulated cAMP-dependent protein kinase and urokinase-type plasminogen activator production in renal epithelial cells (Jans, Bergmann, Peters, & Fahrenholz, 1990).
Effects on Memory and Cognitive Processes : A study found that a peptide generated during the proteolysis of arginine vasopressin in the brain, which is a hexapeptide, facilitated memory consolidation in a passive avoidance situation. This suggests that vasopressin metabolites can act as potent neuropeptides with selective effects on memory (Burbach, Kovacs, de Wied, van Nispen, & Greven, 1983).
Influence on Drug Self-Administration : The vasopressin neuropeptide des-glycinamide (Arg8)-vasopressin (DGAVP) was analyzed for its effect on reducing the acquisition of intravenous heroin and cocaine self-administration in rats. This research indicated that vasopressin neuropeptides might decrease the reinforcing efficacy of heroin and cocaine (van Ree, Burbach-Bloemarts, & Wallace, 1988).
Neurohypophyseal Peptide Research : The effects of vasopressin-related peptides on ethanol tolerance were studied, demonstrating the interaction of these peptides with cognitive and behavioral functions. Des-Gly9-Arg8-vasopressin, in particular, was found to enhance the expression of tolerance to ethanol hypothermia (Rigter, Dortmans, & Crabbe, 1980).
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIOPJBWYQZRQ-DKTXOJPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N13O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(arg8,des-Gly-NH29)-vasopressin | |
CAS RN |
37552-33-3 | |
Record name | Argipressin, des-glynh2(9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESGLYCINAMIDE ARGININE VASOPRESSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN9TZR2O9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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